Cas no 121925-55-1 (2,2-Dimethyl-butanedioic acid 4-ethyl ester)

2,2-Dimethyl-butanedioic acid 4-ethyl ester is a specialized ester derivative of 2,2-dimethylsuccinic acid, characterized by its unique branched molecular structure. This compound is valued for its role as an intermediate in organic synthesis, particularly in the production of fine chemicals, pharmaceuticals, and agrochemicals. The ethyl ester group enhances solubility in organic solvents, facilitating its use in esterification and transesterification reactions. Its sterically hindered structure may contribute to controlled reactivity, making it suitable for applications requiring selective modification. The compound’s stability under standard conditions ensures consistent performance in synthetic processes. Its purity and defined structure make it a reliable choice for research and industrial applications requiring precise chemical building blocks.
2,2-Dimethyl-butanedioic acid 4-ethyl ester structure
121925-55-1 structure
Product Name:2,2-Dimethyl-butanedioic acid 4-ethyl ester
CAS No:121925-55-1
MF:C8H14O4
MW:174.194363117218
CID:1213345
PubChem ID:14294886
Update Time:2025-06-28

2,2-Dimethyl-butanedioic acid 4-ethyl ester Chemical and Physical Properties

Names and Identifiers

    • Butanedioic acid, 2,2-dimethyl-, 4-ethyl ester
    • 4-ethoxy-2,2-dimethyl-4-oxobutanoic acid
    • SCHEMBL1544762
    • 2,2-Dimethyl-succinic acid 4-ethyl ester
    • Z1262512832
    • 121925-55-1
    • KMLNYFITNFHXJU-UHFFFAOYSA-N
    • 4-ethoxy-2,2-dimethyl-4-oxobutanoicacid
    • G75406
    • EN300-109184
    • AKOS022638860
    • DA-47122
    • A1-00935
    • 2,2-Dimethyl-butanedioic acid 4-ethyl ester
    • Inchi: 1S/C8H14O4/c1-4-12-6(9)5-8(2,3)7(10)11/h4-5H2,1-3H3,(H,10,11)
    • InChI Key: KMLNYFITNFHXJU-UHFFFAOYSA-N
    • SMILES: O(CC)C(CC(C(=O)O)(C)C)=O

Computed Properties

  • Exact Mass: 174.08920892g/mol
  • Monoisotopic Mass: 174.08920892g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 5
  • Complexity: 184
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 63.6Ų

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2,2-Dimethyl-butanedioic acid 4-ethyl ester Related Literature

Additional information on 2,2-Dimethyl-butanedioic acid 4-ethyl ester

Professional Introduction to 2,2-Dimethyl-butanedioic acid 4-ethyl ester (CAS No. 121925-55-1)

2,2-Dimethyl-butanedioic acid 4-ethyl ester, with the chemical identifier CAS No. 121925-55-1, is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, characterized by its unique molecular structure, exhibits promising properties that make it a valuable candidate for various applications, particularly in the development of novel therapeutic agents and advanced material formulations. The synthesis and exploration of such derivatives have opened new avenues in synthetic organic chemistry, offering insights into the design of molecules with tailored functionalities.

The molecular structure of 2,2-Dimethyl-butanedioic acid 4-ethyl ester consists of a highly substituted diester backbone, which contributes to its reactivity and versatility in chemical transformations. The presence of two methyl groups at the alpha position relative to the carboxylic acid esters enhances its stability while maintaining a high degree of functionalization. This structural motif is particularly intriguing for researchers exploring catalytic methods to derivatize such compounds into more complex molecules, such as polyesters or bioactive scaffolds.

In recent years, advancements in green chemistry have spurred interest in the sustainable synthesis of 2,2-Dimethyl-butanedioic acid 4-ethyl ester and its derivatives. Researchers have been employing catalytic hydrogenation and enzymatic esterification techniques to optimize yield and minimize waste. These methodologies align with the broader goals of reducing environmental impact while maintaining high chemical purity, a critical factor in pharmaceutical applications where impurities can significantly affect efficacy and safety.

The compound's utility extends beyond simple organic synthesis; it serves as a key intermediate in the preparation of more complex molecules with potential biological activity. For instance, modifications of its ester groups can yield novel amino acids or peptidomimetics, which are integral to drug discovery efforts targeting various diseases. The flexibility offered by the 4-ethyl substituent allows for conformational diversity in derived structures, which is often a desirable trait in drug-like molecules designed to interact with biological targets.

Recent studies have highlighted the role of 2,2-Dimethyl-butanedioic acid 4-ethyl ester in polymer chemistry, where it acts as a monomer for high-performance resins and coatings. Its incorporation into polymeric matrices enhances thermal stability and mechanical strength, making it suitable for industrial applications requiring robust material properties. Additionally, the compound's compatibility with biodegradable polymers suggests potential use in sustainable packaging solutions, where environmental considerations are paramount.

The pharmaceutical industry has also explored derivatives of CAS No. 121925-55-1 for their potential therapeutic benefits. Researchers have synthesized analogs that mimic natural metabolites or interfere with disease pathways through precise structural modifications. For example, modifications at the alpha positions have been investigated for their ability to modulate enzyme activity or binding affinity to receptors. Such studies underscore the importance of fine-tuning molecular architecture to achieve desired pharmacological outcomes.

In conclusion, 2,2-Dimethyl-butanedioic acid 4-ethyl ester represents a fascinating compound with broad applicability across multiple scientific domains. Its unique structural features and reactivity make it a cornerstone in synthetic chemistry research, while its potential as an intermediate for drug development and advanced materials highlights its industrial relevance. As research continues to uncover new methodologies for its synthesis and functionalization, this compound is poised to play an increasingly significant role in shaping future advancements in chemistry and medicine.

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